![molecular formula C27H26FN3O2 B117172 Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate CAS No. 81839-25-0](/img/structure/B117172.png)
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
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Overview
Description
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate, or FMTMP, is a fluorinated amino acid derivative that has been used in a wide range of scientific research applications. FMTMP is a versatile compound that can be used in a variety of laboratory experiments and has many biochemical and physiological effects.
Scientific Research Applications
Radiopharmaceutical Development
One notable application of similar compounds is in the field of radiopharmaceutical development. For instance, [4-18F] fluconazole, synthesized from its amino precursor, has been used to measure the pharmacokinetics of fluconazole in rats and rabbits using PET imaging. This showcases the potential of such compounds in developing diagnostic agents for various medical conditions (Livni et al., 1992).
Hypoxia Imaging
Another compound, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), was synthesized for the detection of hypoxic tumor tissue. This compound is designed to be transported into cells by amino acid transporters, which is a novel approach compared to the diffusion-controlled uptake of other hypoxia tracers (Malik et al., 2012).
S1P1 PET Radiopharmaceutical
Similarly, a radiopharmaceutical named [11C]CS1P1 was developed for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), showing potential for imaging in various medical contexts. The synthesis was validated under current Good Manufacturing Practices (cGMP) conditions, indicating its readiness for human studies (Luo et al., 2019).
Chemical Reactions and Synthesis
Research has also explored the reactions of similar compounds with mono- and difunctional nucleophiles, leading to the formation of various derivatives. This indicates the potential of these compounds in synthetic organic chemistry for the development of novel materials or drugs (Sokolov & Aksinenko, 2010).
Interaction with Ethoxymethylene-Containing Compounds
The interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives has been studied, showing the formation of linearly linked products. This kind of interaction and the resulting compounds could have implications in various chemical synthesis pathways (Dmitry et al., 2015).
Mechanism of Action
Target of Action
The primary target of Alpha-(FluoroMethyl)-1-trityl-DL-histidine Methyl Ester, also known as α-Fluoromethylhistidine (α-FMH), is histidine decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is crucial for the production of histamine.
Mode of Action
Alpha-(FluoroMethyl)-1-trityl-DL-histidine Methyl Ester functions by forming a covalent linkage with a catalytic serine residue on the active site of HDC . This interaction inhibits the function of HDC, thereby reducing the production of histamine.
Biochemical Pathways
The inhibition of HDC affects the histaminergic system . Histamine plays a key role in immune response, gastric acid secretion, and acts as a neurotransmitter in the central nervous system. Therefore, the inhibition of HDC can have significant effects on these physiological processes.
Result of Action
The inhibition of HDC by Alpha-(FluoroMethyl)-1-trityl-DL-histidine Methyl Ester results in a reduction in histamine levels in tissue mast cells . This can have various effects, including potent sleep-inducing effects in mice , impairments in long-term memory and learning in rats , and an increase in food intake .
properties
IUPAC Name |
methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIVKGFZBLKEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate |
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